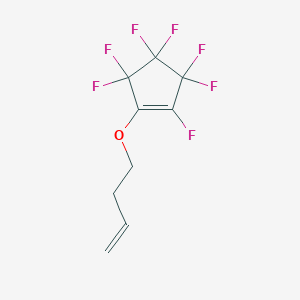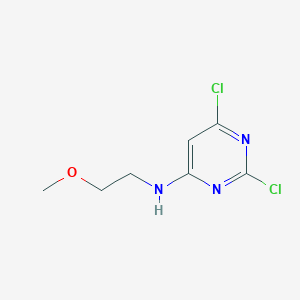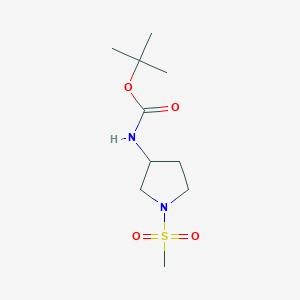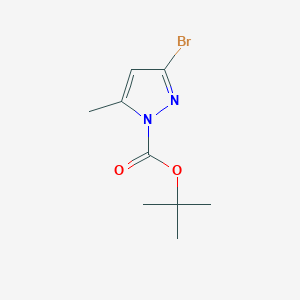
1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene
Overview
Description
1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene (abbreviated as 1-(3-BOHCP) is a fluorinated hydrocarbon. It is a colorless, volatile liquid with a boiling point of -2.2°C and a melting point of -22.7°C. It is used as a reagent in organic synthesis and as a solvent for various compounds.
Scientific Research Applications
Application in Organic Chemistry
- Summary of the Application : “1-Butene, 3-(3-butenyloxy)-” is a chemical compound with the molecular formula C8H14O . It is used in various organic chemistry applications .
Application in the Preparation of Other Compounds
- Summary of the Application : “4-Bromo-1-butene” is used in the preparation of “4-(3-butenyloxy)benzoic acid” and "largazole" . It is also used in double alkylation of lactams followed by Grubbs ring-closing metathesis to yield "gymnodimine" . Further, it serves as a reagent in the preparation of "dienehydrazides" .
- Methods of Application : The compound is used in various chemical reactions to prepare other compounds. For example, it is used in double alkylation of lactams followed by Grubbs ring-closing metathesis .
- Results or Outcomes : The outcomes of these reactions are the formation of other compounds such as “4-(3-butenyloxy)benzoic acid”, “largazole”, “gymnodimine”, and "dienehydrazides" .
Application in Photocycloaddition
- Summary of the Application : A group tested the intramolecular [2+2] photocycloaddition of prochiral “4-(3’-butenyloxy) quinolone” to the desired products .
- Methods of Application : The method involves the use of a chiral organocatalyst-benzophenone PC1, which caused a rate acceleration of the photocycloaddition .
- Results or Outcomes : The photocycloaddition resulted in the desired products, but low stereoselectivity was achieved .
Application in Polymer and Materials Science
- Summary of the Application : “1-[(3-butenyloxy)methyl]-4-vinylbenzene (BOMVB)” is used in the preparation of a statistical copolymer of styrene .
- Methods of Application : Reversible addition-fragmentation chain transfer radical polymerization is employed to prepare a statistical copolymer of styrene with BOMVB .
- Results or Outcomes : The outcome of this reaction is the formation of a statistical copolymer of styrene with BOMVB .
Application in the Synthesis of Benzene Derivatives
- Summary of the Application : “1-Butene, 4-phenyl-” and “1-Phenyl-3-butene” are used in the synthesis of benzene derivatives .
Application in Polymer and Materials Science
- Summary of the Application : “1-[(3-butenyloxy)methyl]-4-vinylbenzene (BOMVB)” is used in the preparation of a statistical copolymer of styrene .
- Methods of Application : Reversible addition-fragmentation chain transfer radical polymerization is employed to prepare a statistical copolymer of styrene with BOMVB .
- Results or Outcomes : The outcome of this reaction is the formation of a statistical copolymer of styrene with BOMVB .
Application in the Synthesis of Benzene Derivatives
properties
IUPAC Name |
1-but-3-enoxy-2,3,3,4,4,5,5-heptafluorocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F7O/c1-2-3-4-17-6-5(10)7(11,12)9(15,16)8(6,13)14/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWPTLXFUJDZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=C(C(C(C1(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene | |
CAS RN |
958032-89-8 | |
| Record name | 1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Benzyl-4,7-diazaspiro[2.5]octane](/img/structure/B1444327.png)



![4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine](/img/structure/B1444334.png)
![5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide](/img/structure/B1444336.png)




![8-Amino-2-azaspiro[4.5]decan-3-one](/img/structure/B1444345.png)

![1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1444349.png)